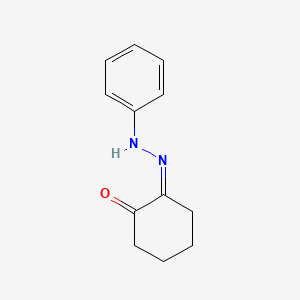
5-(1-cyclohexa-2,4-dienyl)-5-propyl-1H-pyrimidine-4,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1-cyclohexa-2,4-dienyl)-5-propyl-1H-pyrimidine-4,6-dione is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a cyclohexa-2,4-dienyl group and a propyl group attached to the pyrimidine ring. Pyrimidine derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-cyclohexa-2,4-dienyl)-5-propyl-1H-pyrimidine-4,6-dione can be achieved through several synthetic routes. One common method involves the condensation of a cyclohexa-2,4-dienyl ketone with a propyl-substituted urea in the presence of a strong base such as sodium hydride. The reaction is typically carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the pyrimidine ring.
Another approach involves the cyclization of a cyclohexa-2,4-dienyl-substituted malonic ester with a propyl-substituted guanidine under acidic conditions. This method requires careful control of the reaction temperature and pH to ensure the successful formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-(1-cyclohexa-2,4-dienyl)-5-propyl-1H-pyrimidine-4,6-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions to form corresponding oxidized derivatives.
Reduction: Reduction of the compound can be achieved using hydrogen gas in the presence of a palladium catalyst, leading to the formation of reduced pyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles such as amines or thiols replace hydrogen atoms under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced pyrimidine derivatives with hydrogenated cyclohexa-2,4-dienyl groups.
Substitution: Substituted pyrimidine derivatives with various functional groups attached to the ring.
Wissenschaftliche Forschungsanwendungen
5-(1-cyclohexa-2,4-dienyl)-5-propyl-1H-pyrimidine-4,6-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-(1-cyclohexa-2,4-dienyl)-5-propyl-1H-pyrimidine-4,6-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(1-cyclohexa-2,4-dienyl)-5-ethyl-1H-pyrimidine-4,6-dione
- 5-(1-cyclohexa-2,4-dienyl)-5-butyl-1H-pyrimidine-4,6-dione
- 5-(1-cyclohexa-2,4-dienyl)-5-methyl-1H-pyrimidine-4,6-dione
Uniqueness
Compared to similar compounds, 5-(1-cyclohexa-2,4-dienyl)-5-propyl-1H-pyrimidine-4,6-dione is unique due to its specific propyl substitution, which can influence its chemical reactivity and biological activity. The presence of the cyclohexa-2,4-dienyl group also adds to its distinctiveness, potentially affecting its interaction with molecular targets and its overall stability.
Eigenschaften
Molekularformel |
C13H16N2O2 |
|---|---|
Molekulargewicht |
232.28 g/mol |
IUPAC-Name |
5-cyclohexa-2,4-dien-1-yl-5-propyl-1H-pyrimidine-4,6-dione |
InChI |
InChI=1S/C13H16N2O2/c1-2-8-13(10-6-4-3-5-7-10)11(16)14-9-15-12(13)17/h3-6,9-10H,2,7-8H2,1H3,(H,14,15,16,17) |
InChI-Schlüssel |
ITCDMRUQFVDLLR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1(C(=O)NC=NC1=O)C2CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



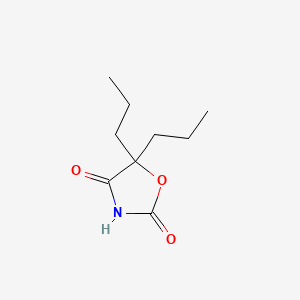
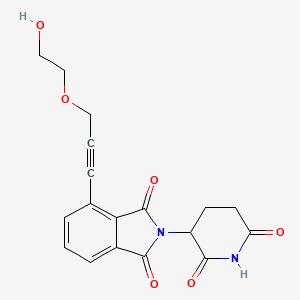


![Phenanthro[2,3-b]thiophene](/img/structure/B14758752.png)
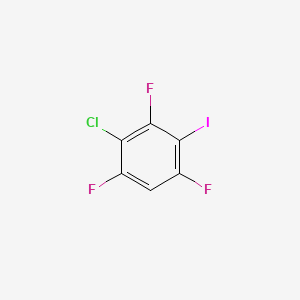

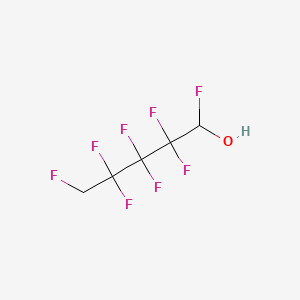

![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14758769.png)

![Diphenyl-[2-(phenylthio)phenyl]sulfonium; hexafluorostiboranuide](/img/structure/B14758786.png)
